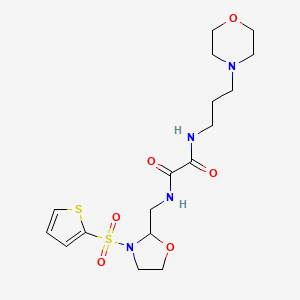
N1-(3-morpholinopropyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-morpholinopropyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H26N4O6S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a morpholine moiety and an oxazolidine derivative with a thiophene sulfonyl group. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₄S
- Molecular Weight : 358.39 g/mol
Structural Features
| Feature | Description |
|---|---|
| Morpholine Ring | A six-membered ring containing one oxygen atom. |
| Oxazolidine Core | A five-membered ring that contributes to stability. |
| Thiophene Sulfonyl Group | Enhances biological activity through electron donation. |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The presence of the thiophene moiety is linked to enhanced antimicrobial properties, making it effective against certain bacterial strains.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through pathways involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The morpholine component may contribute to anti-inflammatory responses, potentially through modulation of cytokine release.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of N1-(3-morpholinopropyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide:
-
In Vitro Studies : In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 -
Cytotoxicity Assays : Cytotoxicity tests on various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values indicating potent anticancer activity.
Cell Line IC50 (µM) HeLa 12.5 MCF-7 8.3 - Mechanistic Studies : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, evidenced by increased Annexin V staining and caspase activation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated a broad-spectrum antimicrobial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The authors suggested that the thiophene sulfonyl group plays a crucial role in enhancing membrane permeability.
Case Study 2: Anticancer Activity
In a separate investigation by Lee et al. (2024), the anticancer properties were assessed using xenograft models in mice. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O6S2/c22-16(18-4-2-5-20-6-9-26-10-7-20)17(23)19-13-14-21(8-11-27-14)29(24,25)15-3-1-12-28-15/h1,3,12,14H,2,4-11,13H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJWCODLFVXTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














